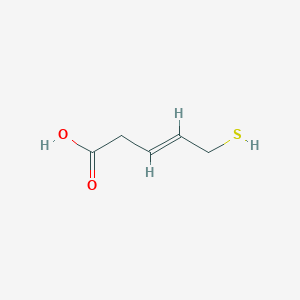

5-Sulfanylpent-3-enoic acid

Description

Contextualizing 5-Sulfanylpent-3-enoic Acid within the Landscape of Organosulfur Chemistry

Organosulfur chemistry is a vast field that investigates the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and technology, from essential amino acids like cysteine and methionine to life-saving antibiotics such as penicillin. wikipedia.org The reactivity of organosulfur compounds is diverse, owing to sulfur's ability to exist in various oxidation states. thieme-connect.de

This compound is a specific example of a thiocarboxylic acid derivative. Thiocarboxylic acids are organosulfur compounds where a sulfur atom replaces one of the oxygen atoms in a carboxylic acid. wikipedia.org They can exist in two tautomeric forms: the thiol form (RC(O)SH) and the thione form (RC(S)OH), with the thiol form being the most common. wikipedia.org this compound, with its sulfanyl (B85325) (thiol) group distinct from the carboxylic acid moiety, belongs to a class of compounds that are structurally related but different from the direct thio-acid tautomers. Its structure incorporates a thiol group, which is known to be more nucleophilic, more acidic, and more easily oxidized than its alcohol analogue. wikipedia.org

The synthesis of such bifunctional molecules can be challenging. General methods for creating related structures, such as sulfenylated lactones, have been developed through the sulfenyllactonization of unsaturated carboxylic acids with thiols. researchgate.net Research into the synthesis of related aliphatic compounds, like those containing the pentafluoro-λ6-sulfanyl (SF5) group, highlights the complexities of working with sulfur-functionalized molecules, where steric bulk and electronic properties can significantly influence reaction outcomes. rsc.org While direct, detailed synthetic routes for this compound are not widely published in academic literature, its structure suggests it could be a target for methods involving the conjugate addition of a sulfur nucleophile to an unsaturated carbonyl system or the functionalization of a pre-existing carbon skeleton. bohrium.com

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-Imino-5-sulfanylpent-3-enoic acid |

| CAS Number | 1384433-80-0 evitachem.comchemsrc.com | Not Available |

| Molecular Formula | C5H8O2S molport.com | C5H7NO2S nih.gov |

| Molecular Weight | 132.18 g/mol molport.com | 145.18 g/mol nih.gov |

| IUPAC Name | This compound | 2-imino-5-sulfanylpent-3-enoic acid nih.gov |

This table presents data for this compound and a structurally related compound for comparative purposes. Data is compiled from various chemical databases. evitachem.comchemsrc.commolport.comnih.gov

Significance of Functionalized Unsaturated Fatty Acids in Contemporary Chemical Biology

Unsaturated fatty acids are fundamental components of cellular systems, playing critical roles in the structure of cell membranes, energy storage, and cell signaling. nih.govbenthamdirect.com Their carbon-carbon double bonds make them more reactive than their saturated counterparts and susceptible to functional group modification, such as oxidation. quora.com The introduction of additional functional groups onto these fatty acid scaffolds creates powerful tools for chemical biology.

Functionalized unsaturated fatty acids can be used as molecular probes to study biological processes. For instance, the specific location of double bonds and the length of the carbon chain are crucial for their biological roles. fiveable.me The ability to modify these molecules allows researchers to investigate metabolic pathways and the function of enzymes involved in lipid processing. nih.gov

The dual functionality of a compound like this compound, possessing both a nucleophilic thiol group and a carboxylic acid, makes it an interesting candidate for bio-conjugation and materials science applications. The thiol group can form stable linkages with gold surfaces or react with electrophiles in biological systems, while the carboxylic acid can be activated for amide bond formation. wikipedia.org This "bifunctional" nature is a key area of interest in developing novel biomaterials and therapeutic delivery systems. The reactivity of the unsaturated bond also offers a site for further chemical modification, a strategy used in isomerizing functionalization reactions to convert internal double bonds into terminal functional groups for creating long-chain difunctional compounds. acs.org

Historical Perspectives on Related Sulfur-Containing Organic Molecules in Research

The study of sulfur-containing organic molecules has a rich history deeply intertwined with the development of biochemistry and medicine. Two of the most prominent examples are the vitamins biotin (B1667282) and lipoic acid. asm.orgnih.gov Both are essential coenzymes that function as "swinging arms" to shuttle intermediates between enzyme active sites. asm.org Although biotin was discovered over a century ago and lipoic acid over 60 years ago, the intricate details of their biosynthetic pathways have only been elucidated more recently. asm.orgnih.gov

The biosynthesis of both molecules involves complex enzymatic machinery to incorporate sulfur into an organic framework. anr.fr In the case of biotin, its synthesis involves the assembly of a fatty acid-like arm, while lipoic acid is assembled directly onto its target proteins from an octanoyl precursor derived from fatty acid synthesis. asm.orgnih.gov Research into these pathways has revealed novel functions for iron-sulfur clusters, which can act as the sulfur donors in these reactions. anr.frnih.gov

The discovery and study of other natural organosulfur compounds, such as the antibiotic penicillin, further underscore the importance of this class of molecules. wikipedia.org These historical examples demonstrate a long-standing scientific interest in how organisms synthesize and utilize sulfur-containing compounds for essential metabolic functions, a legacy that provides the context for ongoing research into novel molecules like this compound. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-sulfanylpent-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)3-1-2-4-8/h1-2,8H,3-4H2,(H,6,7)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMGOXJETBCVIB-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Sulfanylpent 3 Enoic Acid and Its Derivatives

Foundational Strategies for Alkenoic Acid Synthesis with Thiol Functionality

The construction of 5-sulfanylpent-3-enoic acid necessitates the formation of a five-carbon chain with a carboxylic acid at one end, a thiol at the other, and a double bond at the C3-C4 position. This can be achieved by either introducing the sulfanyl (B85325) group onto a pre-existing pentenoic acid framework or by building the carbon skeleton with the thiol functionality already in place.

Approaches for Introducing the Sulfanyl Group

The introduction of a thiol (-SH) group is a cornerstone of organosulfur chemistry. wikipedia.org Several methods are available for this transformation, often involving the reaction of a thiolating agent with a suitable electrophilic precursor.

One common strategy is the thiol-ene reaction , which involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed via either a radical or a Michael-addition mechanism. The radical addition, often initiated by light or a radical initiator, typically results in an anti-Markovnikov product, which is advantageous for placing the sulfur atom at the terminal position of an alkene. wikipedia.org

Another classical approach involves the nucleophilic substitution of a leaving group (e.g., a halide or a tosylate) with a sulfur nucleophile. Common sulfur nucleophiles include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH). For instance, a 5-halopent-3-enoic acid derivative could be reacted with NaSH to displace the halide and form the desired thiol.

The following table summarizes potential precursors and reagents for introducing the sulfanyl group:

| Precursor Type | Reagent | Reaction Type | Product |

| 5-Halopent-3-enoic acid | NaSH | Nucleophilic Substitution | This compound |

| Penta-3,4-dienoic acid | H₂S (with catalyst) | Thiol-ene Addition | This compound |

| 5-Hydroxypent-3-enoic acid (as tosylate) | KSAc, then hydrolysis | Nucleophilic Substitution | This compound |

Construction of the Pent-3-enoic Acid Carbon Skeleton

The pent-3-enoic acid framework is a key structural motif. nih.govnih.gov Its synthesis can be approached in several ways. One straightforward method involves the oxidation of the corresponding alcohol, pent-3-en-1-ol. Alternatively, Wittig-type reactions can be employed to establish the double bond at the desired position. For example, the reaction of an appropriate phosphorus ylide with a three-carbon aldehyde containing a protected carboxylic acid function could yield the pent-3-enoic acid skeleton upon deprotection.

Another powerful method for constructing γ,δ-unsaturated acids like pent-3-enoic acid is through sigmatropic rearrangements, which will be discussed in more detail in the following section. These reactions are particularly useful as they can often establish the carbon skeleton and the double bond geometry with a high degree of control.

Advanced Synthetic Transformations and Mechanistic Investigations

For more complex syntheses or when stereochemical control is crucial, advanced synthetic methods such as sigmatropic rearrangements are employed. These reactions are powerful tools for carbon-carbon bond formation and can be adapted for the synthesis of molecules like this compound.

Application of Sigmatropic Rearrangements in Unsaturated Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org The nih.govnih.gov-sigmatropic rearrangement, in particular, is a widely used and powerful transformation in organic synthesis. wikipedia.org The Claisen rearrangement and its variations are prime examples of this reaction class. wikipedia.orglibretexts.org

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.orgtcichemicals.comnumberanalytics.com This reaction effectively elongates the carbon chain by two carbons. tcichemicals.com For the synthesis of a derivative of this compound, one could envision starting with an allylic alcohol that already contains a protected thiol group.

For instance, a protected 3-sulfanylprop-1-en-1-ol could be subjected to a Johnson-Claisen rearrangement with triethyl orthoacetate to yield an ethyl ester of 5-(protected-sulfanyl)pent-3-enoic acid. The reaction typically requires elevated temperatures. wikipedia.orglibretexts.org

A study on the synthesis and rearrangement of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, a compound structurally related to a precursor for this compound, highlighted that Johnson-Claisen rearrangements were successful when the sulfanyl group was sufficiently separated from the reacting double bond. rsc.org This suggests that with appropriate substrate design, this method is viable.

The general conditions for a Johnson-Claisen rearrangement are outlined below:

| Reactants | Reagents | Conditions | Product |

| Allylic alcohol, Orthoester | Propionic acid (catalyst) | Heat (100-200 °C) | γ,δ-Unsaturated ester |

| 5-SF₅-pent-3-en-2-ol, Orthoesters | Propionic acid | Heat | 2-substituted 3-(CH₂SF₅)-hex-4-enoates |

The Ireland-Claisen rearrangement is a powerful variation of the Claisen rearrangement that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. tcichemicals.comjk-sci.comtcichemicals.combeilstein-journals.orgwikipedia.org This reaction is particularly noteworthy for its ability to control the stereochemistry of the final product. beilstein-journals.org The reaction proceeds by treating an allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). libretexts.orgjk-sci.com This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement, often at low temperatures, followed by hydrolysis to yield the carboxylic acid. jk-sci.com

The application of this rearrangement to synthesize this compound would involve the preparation of an allylic ester of a thioacetic acid derivative. For example, an allyl thioacetate (B1230152) could be deprotonated with a strong base to form a lithium enolate, which could then rearrange. However, the presence of the sulfur atom can influence the stability and reactivity of the intermediates.

A summary of the key steps in the Ireland-Claisen rearrangement is provided in the table below:

| Starting Material | Reagents | Intermediate | Product |

| Allyl ester | 1. Strong base (e.g., LDA) 2. Silyl halide (e.g., TMSCl) | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid |

Elucidation of Steric and Electronic Factors Governing Rearrangement Efficacy

The efficiency of rearrangement reactions in the synthesis of this compound analogs is profoundly influenced by both steric and electronic factors. rsc.org In the context of rsc.orgrsc.org-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement, the bulkiness of substituents near the reaction center can be a determining factor. rsc.org

For instance, studies involving γ-SF5-substituted allylic alcohols in rsc.orgrsc.org-sigmatropic rearrangements have shown that the steric bulk of the pentafluorosulfanyl (SF5) group can prevent the reaction from proceeding as expected. rsc.org This steric hindrance is believed to impede the formation of the necessary ketene acetal intermediate. rsc.org To overcome this, strategies such as separating the SF5 group from the reaction center by a methylene (B1212753) (CH2) group have been successfully employed. rsc.org For example, with 5-SF5-pent-3-en-2-ol, where the bulky SF5 group is more distant, Johnson-Claisen rearrangements proceed to yield the desired products. rsc.org

On the electronic front, the strong electron-withdrawing nature of substituents like the SF5 group can decrease the nucleophilicity of a nearby hydroxyl group, which is critical for initiating the rearrangement. rsc.org However, experimental evidence suggests that steric hindrance often plays a more dominant role than these electronic effects in preventing such rearrangements. rsc.org This was demonstrated in a study where a competing, less sterically hindered vinyl group was introduced into the molecule; the rearrangement preferentially occurred at the unsubstituted double bond, leaving the SF5-substituted double bond intact. rsc.org

The stability of carbocation intermediates, which can be formed during certain rearrangement processes, is also a key consideration. msu.edu Factors that relieve strain, such as angle, torsional, or steric strain, through alkyl or aryl shifts can drive molecular rearrangements. msu.edu

Table 1: Influence of Steric and Electronic Factors on Rearrangement Reactions

| Factor | Observation | Example | Reference |

| Steric Hindrance | The bulky SF5 group in the γ-position of an allylic alcohol prevents rsc.orgrsc.org-sigmatropic rearrangements. | Failure of Johnson-Claisen rearrangement with 1-SF5-alk-1-en-3-ols. | rsc.org |

| Electronic Effects | The electron-withdrawing SF5 group can reduce the nucleophilicity of the hydroxyl group. | Hypothesis for the failure of Johnson-Claisen rearrangement, though steric effects were found to be more significant. | rsc.org |

| Positional Isomers | Moving the bulky group away from the reaction center can enable the rearrangement. | Successful Johnson-Claisen rearrangement of 5-SF5-pent-3-en-2-ol. | rsc.org |

| Carbocation Stability | Rearrangements are often driven by the formation of more stable carbocation intermediates. | General principle in cationic rearrangement reactions. | msu.edu |

Stereoselective and Regioselective Functionalization Approaches

Controlled Functionalization of Olefinic Bonds

The controlled functionalization of olefinic bonds is a cornerstone of synthetic organic chemistry, allowing for the precise introduction of various functional groups. In the context of molecules like this compound, this control is paramount for creating derivatives with specific properties.

One powerful method for functionalizing alkenes is through radical reactions. libretexts.org For instance, the addition of radicals to carbon-carbon double bonds can be a highly effective way to form new carbon-carbon bonds. libretexts.org This approach is often mediated by reagents like tributyltin hydride (Bu3SnH) in radical chain reactions. libretexts.org

Another important transformation is sulfenyllactonization of alkenoic acids. This process allows for the simultaneous introduction of a sulfanyl group and the formation of a lactone ring. chemrxiv.org Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient method for the sulfonyl lactonization of unsaturated carboxylic acids, demonstrating good functional group tolerance and broad substrate scope. acs.org

Incorporation of Sulfur-Fluorine Moieties (e.g., SF5)

The incorporation of sulfur-fluorine moieties, particularly the pentafluorosulfanyl (SF5) group, into organic molecules is of significant interest due to the unique properties this group imparts, such as high electronegativity and lipophilicity. researchgate.netgoogle.com

The synthesis of aliphatic compounds containing the SF5 group is often achieved through the radical addition of SF5Cl or SF5Br to unsaturated compounds like alkenes and alkynes. researchgate.net These reactions can proceed smoothly under mild conditions, for example, using triethylborane (B153662) as a radical initiator at low temperatures. researchgate.net It is important to note that the chemistry of SF5Br can be limited by its electrophilic reactivity with electron-rich alkenes. researchgate.net

The synthesis of SF5-containing carboxylic acids has also been a focus of research. chemrxiv.org For example, an SF5-containing propanoic acid has been designed and synthesized as a bench-stable solid, which can then be converted into various derivatives. chemrxiv.org

Microwave-Assisted Synthetic Protocols for Unsaturated Amino Acid Analogs

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govoatext.com This technology has been successfully applied to the synthesis of unsaturated amino acid analogs. nih.gov

The benefits of microwave irradiation include rapid and uniform heating of the reaction mixture. oatext.comacs.org In the synthesis of unnatural amino acids, microwave-assisted protocols have been shown to be highly effective, allowing for the rapid assembly of these molecules in high yields and purities from commercially available starting materials. nih.gov For example, the synthesis of various heterocyclic compounds and other bioactive molecules has been accelerated using microwave assistance. acs.orgmdpi.com

A comparative study on the thionation of diamides with Lawesson's reagent to produce thio-substituted analogues demonstrated that the microwave-assisted method significantly reduced reaction time and energy requirements while slightly increasing reaction yields compared to conventional heating. mdpi.com

Radical and Polar Reactions in Sulfanyl Group Introduction

The introduction of a sulfanyl group into a molecule can be achieved through both radical and polar reaction pathways. chemrxiv.orgsnnu.edu.cnmnstate.edu

Radical Reactions: Radical reactions offer a powerful and complementary approach to polar reactions for forming carbon-sulfur bonds. chemrxiv.org These reactions often proceed through early transition states and are less sensitive to steric hindrance. chemrxiv.org A common method involves the generation of a thiyl radical, which can then add to a carbon-carbon double bond. mdpi.com For instance, alkyl sulfoxides can serve as precursors to alkyl radicals under mild conditions. chemrxiv.org

Polar Reactions: The thia-Michael addition is a classic example of a polar reaction for introducing a sulfanyl group. acs.orgacs.org This reaction involves the nucleophilic attack of a thiolate anion on an electrophilic alkene. acs.orgacs.org The reaction is typically base-catalyzed to generate the thiolate anion. mdpi.com

Radical-Polar Crossover Reactions: A more recent and powerful strategy is the radical-polar crossover (RPC) reaction, which combines the features of both radical and polar chemistry. snnu.edu.cn In an RPC process, a radical intermediate is converted into a polar intermediate through a redox event. snnu.edu.cn Electrochemical methods have proven particularly useful for initiating such reactions, providing a facile way to access a wide variety of radical intermediates. snnu.edu.cn

Computational Studies on Reaction Mechanisms (e.g., Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of sulfur-containing compounds. acs.orgrsc.orgrsc.org

DFT calculations have been instrumental in understanding the thia-Michael addition. acs.orgacs.org Studies have shown that many common DFT functionals incorrectly predict the stability of the carbanion intermediate in this reaction. acs.orgacs.org However, range-separated DFT functionals, such as ωB97X-D, provide results that are in good agreement with high-level ab initio calculations, accurately predicting the formation of a stable carbanion intermediate. acs.orgacs.org

DFT has also been used to investigate the influence of substituents on reaction barriers and thermodynamics. For example, calculations have shown that an electron-withdrawing group at the α-position of a Michael acceptor lowers the energy barrier for thiol addition but also makes the reaction less thermodynamically favorable. mdpi.com Furthermore, DFT combined with other methods like the Nudged Elastic Band (NEB) method can be used to determine reaction energies and energy barriers for complex reaction mechanisms. rsc.org

Development of Sustainable and High-Yielding Synthetic Pathways

The pursuit of sustainable and high-yielding synthetic methodologies for this compound and its derivatives is an area of growing interest, driven by the principles of green chemistry. Research efforts are increasingly focused on minimizing waste, reducing the use of hazardous reagents, and improving atom economy. While specific literature on the high-yield, sustainable synthesis of this compound is not extensively detailed, general strategies for the synthesis of related thioether and unsaturated carboxylic acid derivatives offer significant promise. These approaches include leveraging renewable starting materials, employing catalytic systems, and utilizing atom-economical reactions.

A prominent strategy in green chemistry for forming carbon-sulfur bonds is the thiol-ene reaction. This reaction involves the addition of a thiol to a double bond and is known for its high efficiency and atom economy. mdpi.com For the synthesis of sulfur-containing fatty acids, the thiol-ene addition of alkyl thiols to the double bonds of fatty acids, such as oleic acid, has been successfully demonstrated as a green synthetic route. rsc.orgrsc.org This approach could theoretically be adapted for the synthesis of this compound derivatives.

Another sustainable approach involves the direct condensation of alcohols and thiols using solid acid catalysts. This method avoids the use of toxic alkyl halides and strong bases. d-nb.info Amorphous silica-alumina catalysts with a low alumina (B75360) content have shown excellent activity and selectivity in the synthesis of thioethers, with yields up to 99% under solvent-free conditions. d-nb.info The reaction proceeds through a nucleophilic substitution mechanism, and its efficiency can be influenced by the electronic properties of the substrates. d-nb.info

Furthermore, microwave-assisted synthesis has emerged as a green and efficient method for producing related compounds like trans-5-aminopenta-3-enoic acid derivatives. rsc.org This technique significantly shortens reaction times and often leads to higher yields with minimal byproducts compared to conventional heating methods. rsc.org

While direct synthetic routes for this compound are still under development, these sustainable methodologies provide a strong foundation for future research. The table below summarizes potential sustainable synthetic approaches and reported yields for related compounds, illustrating the potential for high-yield synthesis.

Table 1: Overview of Sustainable Synthetic Strategies for Thioether Compounds

| Synthetic Strategy | Catalyst/Reagent | Substrates | Product Type | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiol-ene Addition | UV irradiation or radical initiator | Alkyl thiol, Oleic acid | Sulfur-containing fatty acid ester | High | rsc.org |

| Solid-Acid Catalysis | Amorphous silica-alumina | Alcohol, Thiol | Thioether | up to 99 | d-nb.info |

| Microwave-Assisted Synthesis | HBTU/HOBt/DIEA | Protected amino acid, amine | Dipeptide | Good | rsc.org |

| Johnson-Claisen Rearrangement | Orthoesters | 5-SF5-pent-3-en-2-ol | 2-substituted 3-(CH2SF5)-hex-4-enoates | 55-76 | rsc.org |

The development of these and other novel synthetic pathways is crucial for the environmentally responsible production of this compound and its derivatives for various applications.

Structural Modifications and Derivative Synthesis of 5 Sulfanylpent 3 Enoic Acid

Stereochemical Investigations and Control in Derivative Formation

The presence of a stereogenic center at the C5 position (if substituted) and the geometric isomerism of the C3-C4 double bond are critical considerations in the synthesis of 5-sulfanylpent-3-enoic acid derivatives. The stereoselective synthesis of unsaturated α-amino acids has been achieved through methods like asymmetric alkylation, which could be adapted for this scaffold. core.ac.uk For instance, the use of chiral phase-transfer catalysts or chiral auxiliaries, such as hydroxypinanone, with Schiff base substrates has shown promise in establishing specific stereochemistries. core.ac.uk

| Stereocontrol Method | Target Feature | Potential Outcome for this compound Derivatives |

| Asymmetric Alkylation (Chiral Phase-Transfer Catalyst) | C5-stereocenter | Enantiomerically enriched derivatives |

| Chiral Auxiliary (e.g., Hydroxypinanone) | C5-stereocenter | Diastereomerically pure intermediates |

| Triethylamine-catalyzed Allylic Rearrangement | C3-C4 double bond | Predominantly (E)-isomers |

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for modification, enabling the formation of esters, amides, and other derivatives. Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. Alternatively, for more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the formation of esters and amides under milder conditions. jst.go.jp The synthesis of α,β-unsaturated amides can also be achieved through sequential reactions of dichloroamides with aldehydes, a method that could be adapted for this compound. researchgate.net

Biocatalytic approaches, for example using carboxylate reductase (CAR) enzymes, offer a green alternative for the reduction of unsaturated carboxylic acids to the corresponding aldehydes or alcohols. bohrium.com

| Reagent/Method | Derivative Formed | Key Features |

| Alcohol, Acid Catalyst | Ester | Classic, equilibrium-driven reaction. |

| DCC or EDC, Alcohol/Amine | Ester/Amide | Mild conditions, suitable for sensitive substrates. jst.go.jp |

| Dichloroamide, Aldehyde | Amide | Provides access to α,β-unsaturated amides. researchgate.net |

| Carboxylate Reductase (CAR) | Aldehyde/Alcohol | Biocatalytic, environmentally friendly. bohrium.com |

Chemical Transformations Involving the Sulfanyl (B85325) Group

The sulfanyl (thiol) group is a highly versatile handle for a variety of chemical transformations. It can be readily alkylated, oxidized, or engaged in disulfide bond formation.

Alkylation: The thiol group can be alkylated using alkyl halides in the presence of a base to form thioethers. wikipedia.org This reaction proceeds via an SN2 mechanism.

Oxidation: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide, can oxidize the thiol to a disulfide (a dithioether). wikipedia.orgscience.gov This dimerization can be a key step in the synthesis of larger molecules. Further oxidation under stronger conditions can lead to the formation of sulfinates or sulfonates.

Thiol-ene Reaction: The thiol group can participate in a thiol-ene reaction with another alkene, which is a radical-mediated addition that proceeds in an anti-Markovnikov fashion. researchgate.net This click chemistry reaction is highly efficient and can be initiated by light or a radical initiator. researchgate.net

| Reaction Type | Reagents | Product |

| Alkylation | Alkyl halide, Base | Thioether (Sulfide) |

| Oxidation (mild) | I₂, H₂O₂ | Disulfide |

| Oxidation (strong) | Strong oxidizing agents | Sulfinate, Sulfonate |

| Thiol-ene Reaction | Alkene, Radical initiator | Thioether |

Alterations and Substitutions of the Alkene Moiety

The C3-C4 double bond in this compound is amenable to a range of addition and modification reactions, further expanding the diversity of accessible derivatives.

Impact of Olefin Configuration on Molecular Conformation

The geometry of the alkene has a significant impact on the three-dimensional structure of the molecule. A cis (Z) double bond introduces a distinct kink in the carbon chain, whereas a trans (E) double bond results in a more linear and extended conformation. researchgate.netacs.org This difference in shape can profoundly affect how the molecule interacts with biological targets, such as enzymes or receptors. The trans isomer is generally more stable due to reduced steric strain compared to the cis isomer. acs.org

Introduction of Branched or Cyclic Structures

The synthesis of derivatives with branched or cyclic structures can be achieved through various synthetic strategies. The introduction of branching can be accomplished via 1,4-addition of organometallic reagents to α,β-unsaturated ester or amide derivatives. magtech.com.cn For instance, the use of dialkylaluminium chlorides can lead to the formation of β-branched carboxylic acid derivatives. magtech.com.cn

Cyclic structures can be formed through intramolecular reactions. For example, intramolecular thiol-ene reactions can be used to generate heterocyclic compounds. researchgate.net Additionally, palladium-catalyzed hydroalkoxycarbonylation of related cyclopent-3-en-1-ols can produce bridged bicyclic lactones, demonstrating a potential route to cyclic ether derivatives. uit.no The synthesis of cyclic α-alkoxyl-α,β-unsaturated carboxylic acids can also be achieved through nickel-catalyzed electrochemical carboxylation of lactone enol triflates.

| Modification | Synthetic Approach | Resulting Structure |

| Branching | 1,4-addition of organometallics | β-branched derivatives |

| Cyclization | Intramolecular thiol-ene reaction | Thio-heterocycles |

| Cyclization | Palladium-catalyzed hydroalkoxycarbonylation | Bridged bicyclic lactones |

| Cyclization | Nickel-catalyzed electrochemical carboxylation | Cyclic α-alkoxyl-α,β-unsaturated carboxylic acids |

Design and Synthesis of Bio-Inspired Analogs

The structural motifs present in this compound are found in various biologically active molecules. The design and synthesis of bio-inspired analogs often involve the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or metabolic stability.

For instance, the carboxylic acid group can be replaced with bioisosteres like phosphonate (B1237965) esters, phosphonic acids, or tetrazoles to modulate acidity and binding interactions. The thiol group is a bioisostere of the hydroxyl group, and this interchange is a common strategy in drug design.

The synthesis of such analogs can draw inspiration from natural product synthesis. For example, the synthesis of pyranones with long side chains often involves stereoselective steps to control the stereochemistry of hydroxyl and other functional groups, a strategy that could be applied to create complex analogs of this compound. Furthermore, the development of inhibitors for metallo-β-lactamases has utilized mercaptocarboxylate scaffolds, highlighting the potential for designing enzyme inhibitors based on this core structure.

Mechanistic Investigations of Biochemical Transformations Involving 5 Sulfanylpent 3 Enoic Acid

Elucidation of Precursor-Product Relationships in Biological Contexts

The formation of volatile sulfur compounds in biological systems often involves the enzymatic transformation of non-volatile precursor molecules. While direct studies on 5-sulfanylpent-3-enoic acid are limited, the mechanisms can be inferred from extensive research on structurally related sulfanyl (B85325) compounds, particularly those contributing to human axillary odor and the aroma profiles of foods and beverages. These compounds are typically released from larger, non-volatile conjugates through specific enzymatic cleavage events.

A variety of volatile sulfur-containing organic compounds (VOCs), specifically sulfanylalkanols, have been identified in biological contexts, most notably in human axilla secretions. researchgate.netresearchgate.net These compounds are characterized by their potent, often pungent, odors and extremely low perception thresholds. researchgate.net The initial odorless secretions from apocrine glands are transformed by skin microbiota, particularly Corynebacteria, into these odorous volatiles. researchgate.netnih.gov

Research has successfully identified several key sulfanylalkanols in secretions after chemical or enzymatic treatment, which releases them from their non-volatile precursors. researchgate.net The identification of these compounds was achieved through methods like gas chromatography-mass spectrometry (GC/MS) and gas chromatography-olfactometry (GC-O). researchgate.net These identified volatiles share a common structural feature—a thiol group attached to an alkyl chain—making them relevant analogues for understanding the biochemistry of this compound.

Table 1: Identified Biological Volatile Sulfanylalkanols

| Compound Name | Chemical Formula | Context of Identification | References |

|---|---|---|---|

| 3-Sulfanylhexan-1-ol | C6H14OS | Human axilla secretions, passion fruit juice, wine | researchgate.net |

| 2-Methyl-3-sulfanylbutan-1-ol | C5H12OS | Human axilla secretions | researchgate.net |

| 3-Sulfanylpentan-1-ol | C5H12OS | Human axilla secretions | researchgate.net |

The liberation of volatile thiols from their odorless precursors is a multi-step enzymatic process. These precursors are typically amino acid conjugates, which are sequentially broken down by specific bacterial enzymes to release the final volatile compound. nih.govtandfonline.com This pathway, known as the mercapturic acid pathway, is a major route for the biotransformation of various compounds. tandfonline.com

In the context of human body odor, a significant class of precursors are N-acyl-glutamine conjugates. researchgate.netnih.gov Specific zinc-dependent N-acyl-glutamine aminoacylases, produced by Corynebacteria, are responsible for cleaving these conjugates. researchgate.netnih.gov This enzymatic action releases odoriferous fatty acids, such as (E)-3-methylhex-2-enoic acid and 3-hydroxy-3-methylhexanoic acid, from their glutamine carriers. researchgate.net While this specific mechanism relates to the release of acidic odorants rather than thiols, it establishes the crucial role of aminoacylases in processing amino acid conjugates secreted in biological fluids to generate volatile molecules.

The direct release of a thiol from its precursor is primarily accomplished by the action of C-S β-lyases (cysteine S-conjugate β-lyases). ebi.ac.uknih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the β-elimination reaction, cleaving the carbon-sulfur bond of a cysteine S-conjugate. nih.govnih.gov The products of this reaction are the free thiol, pyruvate (B1213749), and an ammonium (B1175870) ion. nih.gov

In human axilla, bacteria possess C-S lyases that act on S-cysteine conjugates to release sulfanylalkanols. researchgate.netebi.ac.uk Specifically, a C-S lyase encoded by the metC gene has been isolated from Corynebacterium striatum and shown to release odoriferous thiols from both synthetic cysteine conjugates and natural, odorless axilla secretions. researchgate.netuniprot.org This enzymatic step is considered the final and key stage in the formation of volatile sulfur compounds from their cysteine-bound precursors. nih.gov

The formation of cysteine S-conjugates, the substrates for β-lyases, is part of a broader metabolic pathway. This pathway often begins with the conjugation of an electrophilic compound to the tripeptide glutathione (B108866) (GSH; γ-Glu-Cys-Gly), a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.comroyalsocietypublishing.org This initial step renders the compound more water-soluble. tandfonline.com

The resulting glutathione S-conjugate is then sequentially degraded. First, a γ-glutamyl transpeptidase (GGT) removes the γ-glutamyl residue. asm.orgnih.gov Following this, a dipeptidase cleaves the C-terminal glycine (B1666218), yielding the cysteine S-conjugate. nih.govasm.orgresearchgate.net This Cys-conjugate is then the substrate for the C-S β-lyase. nih.gov For instance, the major precursor for 3-methyl-3-sulfanylhexan-1-ol in axillary secretions is its S-(cysteinyl-glycinyl) dipeptide conjugate, which is first cleaved by a dipeptidase to the corresponding cysteine conjugate before the β-lyase acts upon it. nih.govebi.ac.uk

Table 2: Key Enzymes in the Liberation of Sulfanyl Compounds from Conjugates

| Enzyme Class | Function | Substrate | Product | References |

|---|---|---|---|---|

| Glutathione S-Transferase (GST) | Conjugates electrophiles with glutathione. | Electrophilic Compound + GSH | Glutathione S-conjugate | tandfonline.comroyalsocietypublishing.org |

| γ-Glutamyl Transpeptidase (GGT) | Removes the glutamate (B1630785) residue from the glutathione conjugate. | Glutathione S-conjugate | Cysteinyl-glycine S-conjugate | asm.orgnih.gov |

| Dipeptidase | Cleaves the glycine residue from the dipeptide conjugate. | Cysteinyl-glycine S-conjugate | Cysteine S-conjugate | nih.govebi.ac.uk |

| Aminoacylase | Cleaves glutamine from N-acyl-glutamine conjugates. | N-Acyl-glutamine conjugate | Free acid + Glutamine | researchgate.netnih.gov |

Enzymatic Liberation of Sulfanyl Compounds from Biological Conjugates

Functions of Beta-Lyases in Cysteine Conjugate Processing

Hypothetical Metabolic Pathways and Roles as Biosynthetic Intermediates

Based on the established biochemical pathways for related sulfanyl compounds, a hypothetical metabolic pathway for the formation of this compound can be proposed. This pathway would involve its generation from a non-volatile cysteine conjugate precursor, positioning this compound as a terminal product of a specific metabolic sequence rather than a primary intermediate.

The proposed pathway is as follows:

Conjugation to Glutathione: The pathway would likely initiate with an electrophilic precursor molecule containing a five-carbon backbone susceptible to nucleophilic attack by glutathione. A plausible precursor could be an activated form of a pentenoic acid derivative, such as a halogenated version like 5-chloropent-3-enoic acid. nih.gov A glutathione S-transferase (GST) would catalyze the conjugation of this precursor to glutathione, forming an S-(glutathionyl)pentenoic acid derivative.

Degradation to Cysteine Conjugate: The newly formed glutathione conjugate would then enter the mercapturic acid degradation pathway.

A γ-glutamyl transpeptidase (GGT) would cleave the glutamate residue, yielding a cysteinyl-glycine dipeptide conjugate.

Subsequently, a dipeptidase would hydrolyze the peptide bond between cysteine and glycine, releasing glycine and leaving the S-cysteinyl conjugate of the pentenoic acid derivative.

Liberation by β-Lyase: The final step would involve the enzymatic cleavage of this cysteine S-conjugate by a C-S β-lyase. This enzyme would catalyze a β-elimination reaction, breaking the carbon-sulfur bond. This would liberate This compound as the final volatile product, along with pyruvate and ammonia.

In this hypothetical pathway, this compound serves as the end-product of a detoxification or metabolic processing pathway. Its immediate precursor is the corresponding cysteine S-conjugate. The role of this compound as a biosynthetic intermediate for other molecules is less likely, given that the enzymatic reaction releasing it is generally an irreversible catabolic step. Instead, its significance lies in being the final, potentially biologically active or odorous, molecule generated from a stable, non-volatile precursor.

Integration into Endogenous Sulfur Cycling and Metabolism

The integration of this compound into endogenous sulfur metabolism is hypothesized to occur via well-established biochemical pathways involving the conjugation of sulfur-containing nucleophiles to electrophilic precursors. A primary mechanism for this integration is the action of Glutathione S-transferases (GSTs), a diverse family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of molecules with electrophilic centers. wikipedia.org This process, known as glutathionylation, serves to detoxify compounds and increase their water solubility. wikipedia.org In the context of this compound, the α,β-unsaturated carbonyl structure of a precursor molecule, such as a pentadienoic acid derivative, presents an electrophilic target for nucleophilic attack by the thiol group of GSH or L-cysteine. nih.govmdpi.com

This enzymatic reaction, a form of Michael or conjugate addition, is a key step in the biosynthesis of many sulfur-containing natural products. mdpi.comrsc.org For instance, in plants, the formation of flavor precursors like S-3-(hexan-1-ol)-L-cysteine involves the conjugation of glutathione to an unsaturated aldehyde, followed by enzymatic processing to yield the final cysteine conjugate. mdpi.com A similar pathway is observed in the formation of human axillary malodor, where odorless cysteine-S-conjugates are cleaved by bacterial C-S lyases to release volatile thiols. mdpi.comnih.gov These enzymes, which are dependent on pyridoxal 5'-phosphate (PLP), catalyze the β-elimination of the cysteine conjugate, yielding pyruvate, ammonia, and a free thiol. nih.govresearchgate.net

Therefore, this compound is likely formed and metabolized within a cycle where it, or its precursor, is conjugated to glutathione or cysteine. This conjugate can then be stored or transported, later serving as a substrate for C-S lyase enzymes to release the free thiol, thereby linking it directly to the broader sulfur metabolism of the organism. nih.gov

Table 1: Key Enzymes and Reactions in the Metabolism of Sulfanyl Compounds

| Enzyme/Process | Role | Substrate Class | Product Class | Biological Context |

|---|---|---|---|---|

| Glutathione S-transferase (GST) | Catalyzes the nucleophilic attack of glutathione (GSH) onto electrophilic substrates. wikipedia.orgnih.gov | α,β-Unsaturated aldehydes/ketones, xenobiotics. frontiersin.org | Glutathione-S-conjugates. nih.gov | Detoxification, biosynthesis of secondary metabolites. nih.govfrontiersin.org |

| γ-Glutamyltransferase | Transfers the γ-glutamyl moiety from glutathione conjugates. | Glutathione-S-conjugates. | Cysteine-glycine (B12064536) conjugates. | Mercapturic acid pathway, flavor precursor biosynthesis. mdpi.com |

| Dipeptidase | Cleaves the glycine residue from cysteine-glycine conjugates. | Cysteine-glycine conjugates. | Cysteine-S-conjugates. | Mercapturic acid pathway, flavor precursor biosynthesis. researchgate.net |

| Cysteine-S-conjugate β-lyase | Cleaves the C-S bond to release a free thiol. researchgate.net | Cysteine-S-conjugates. nih.gov | Pyruvate, ammonia, and a volatile thiol. nih.govresearchgate.net | Formation of flavor compounds and malodors. mdpi.com |

Potential Role as a Precursor in Natural Product Biosynthesis

Research into analogous sulfur-containing compounds strongly suggests that this compound, particularly in its conjugated form (e.g., as a cysteine or glutathione adduct), serves as a stable, non-volatile precursor in the biosynthesis of potent aroma and signaling molecules. researchgate.net In many biological systems, including plants and microbes, volatile thiols are not stored directly but are generated from these odorless, water-soluble conjugates upon enzymatic action. mdpi.comresearchgate.net

This precursor role is well-documented in the context of food science and human biology. For example:

Wine Aroma: The characteristic tropical fruit aromas of Sauvignon blanc wines are due to volatile thiols like 3-mercaptohexan-1-ol (3MH), which are released during fermentation by yeast enzymes that cleave odorless cysteine and glutathione precursors present in the grape juice. researchgate.net

Human Odor: The distinctive sulfury odor of human axillary sweat is generated when skin-resident bacteria, such as Staphylococcus haemolyticus, express C-S lyase enzymes that act on odorless Cys-Gly-3M3SH (S-(1-(2-hydroxyethyl)-1-methylbutyl)-L-cysteinylglycine) secreted from apocrine glands. researchgate.net

Cat Pheromones: The unique sulfur-containing amino acid felinine, found in cat urine, is a precursor to the volatile thiol 3-mercapto-3-methyl-1-butanol, which acts as a chemical messenger.

The biochemical logic is that the sulfanyl-acid conjugate represents a chemically stable and transportable form. The release of the active, volatile thiol is then triggered under specific conditions by the activity of a C-S lyase, allowing for controlled generation of the final natural product. nih.gov Thus, this compound is likely an intermediate in a pathway that culminates in a more functionally active or volatile sulfur compound.

Table 2: Examples of Natural Products Derived from Sulfanyl-Containing Precursors

| Precursor Compound | Enzyme | Released Volatile Thiol | Organism/System | Function |

|---|---|---|---|---|

| Cys-Gly-3-methyl-3-sulfanylhexan-1-ol | Bacterial C-S Lyase | (S)-3-Methyl-3-sulfanylhexan-1-ol | Human Axilla Microbiota | Body Odor Component |

| S-3-(hexan-1-ol)-L-cysteine | Yeast β-lyase | 3-Mercaptohexan-1-ol (3MH) | Saccharomyces cerevisiae (Wine) | Aroma Compound |

| S-cysteine conjugate of furfural | Yeast β-lyase | 2-Furfurylthiol | Saccharomyces cerevisiae (Baijiu) | Aroma Compound |

| Felinine | Cauxin (Carboxylesterase) & Bacterial Lyase | 3-Mercapto-3-methyl-1-butanol | Felis catus (Cat) | Pheromone/Territorial Marker |

Biomimetic Synthesis Approaches Reflecting Biological Pathways

Biomimetic synthesis seeks to replicate nature's elegant and efficient chemical strategies under laboratory conditions. mdpi.com The synthesis of this compound can be approached by mimicking its proposed biogenetic origin, which centers on the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl system. mdpi.comrsc.org This core reaction is known in organic chemistry as the thia-Michael addition.

A biomimetic strategy would therefore involve the reaction of a pent-3-enoic acid derivative (or a related precursor with an activated double bond) with a suitable sulfur-donating reagent. rsc.org This approach contrasts with traditional synthetic methods that might rely on harsher reagents or extensive use of protecting groups. Using biomass-derived L-cysteine as a sustainable and safe sulfur source is a prime example of a green, biomimetic approach for creating sulfur-containing amino acids and other thiols in water. rsc.orgresearchgate.net

The key features of such a biomimetic synthesis would include:

Starting Materials: Utilizing precursors that are structurally similar to those found in biological systems, such as unsaturated fatty acid derivatives.

Reaction Type: Employing a conjugate addition reaction to form the critical carbon-sulfur bond, mirroring the action of enzymes like GSTs or LanC cyclases. wikipedia.orgpnas.org

Reaction Conditions: Favoring mild, often aqueous, conditions that reflect the cellular environment, moving away from hazardous reagents and solvents. researchgate.net

This methodology not only provides a pathway to the target molecule but also serves to validate the hypothesized biosynthetic pathway by demonstrating its chemical feasibility.

Replication of Biogenetic Pathways for Unsaturated Fatty Acid Derivatives

The biosynthesis of the carbon backbone of this compound is rooted in the general pathways of fatty acid synthesis. In nature, fatty acid chains are constructed iteratively from two-carbon units derived from acetyl-CoA. libretexts.org Desaturase enzymes then introduce double bonds at specific positions to create unsaturated fatty acids. wikipedia.org A biomimetic synthesis can replicate this logic by starting with simple building blocks to construct the C5 unsaturated chain.

The subsequent introduction of the sulfanyl group mimics the post-synthesis modification step common in the generation of many natural products. nih.gov In biological systems, a core molecular scaffold (like a fatty acid) is often built first and then functionalized by specific enzymes that add hydroxyl, amino, or sulfanyl groups. The addition of the thiol to the unsaturated fatty acid backbone is analogous to the enzymatic oxygenation of fatty acids by lipoxygenases to form oxylipins or the action of desaturases. wikipedia.org

A biomimetic laboratory synthesis can be designed to follow this sequence. An engineered reversal of the β-oxidation cycle (r-BOX) in conjunction with enzymes from the fatty acid biosynthesis (FAB) pathway provides a modular platform for producing carboxylic acids of various chain lengths. nih.gov By combining such a platform with a thiol-donating step, one could replicate the natural sequence of chain formation followed by functionalization.

Table 3: Comparison of Biogenetic and Biomimetic Synthesis Steps

| Step | Biogenetic Pathway | Biomimetic Laboratory Approach |

|---|---|---|

| Chain Assembly | Iterative addition of 2-carbon units from acetyl-CoA by fatty acid synthase complex. libretexts.org | Stepwise chemical synthesis from simple precursors or use of bio-catalytic platforms like reversed β-oxidation. nih.gov |

| Unsaturation | Action of specific desaturase enzymes to introduce a double bond at a defined position (e.g., Δ3). wikipedia.org | Standard organic reactions (e.g., elimination, Wittig reaction) to create the C=C double bond at the desired position. |

| Sulfur Introduction | Enzyme-catalyzed (e.g., GST, LanCL1) conjugate addition of a sulfur nucleophile (GSH, Cysteine) to the unsaturated acid. wikipedia.orgpnas.org | Thia-Michael addition using a sulfur reagent (e.g., H₂S, protected cysteine) under mild, often catalyzed, conditions. mdpi.com |

| Carrier/Activation | Acyl groups are carried by Acyl Carrier Protein (ACP) or Coenzyme A (CoA). libretexts.orgwikipedia.org | Activation as esters, acid chlorides, or other reactive derivatives to facilitate reactions. |

Advanced Analytical Techniques for the Characterization and Detection of 5 Sulfanylpent 3 Enoic Acid

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in determining the structural features of 5-sulfanylpent-3-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): In ¹H-NMR spectroscopy, the chemical shifts of protons provide insight into their chemical environment. For this compound, protons adjacent to the thiol (-SH) group, the double bond (C=C), and the carboxylic acid (-COOH) group would exhibit characteristic chemical shifts. For instance, hydrogens on carbons adjacent to a double bond typically appear in the downfield region of 2-2.5 ppm. libretexts.org Protons near electronegative atoms like oxygen in the carboxylic acid group are deshielded and shift further downfield, generally in the 3-4 ppm range. libretexts.org The proton of the thiol group itself would also have a distinct chemical shift.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom of the carboxyl group is typically found significantly downfield, often around 170 ppm. pressbooks.pub Carbons involved in the double bond would appear in the range of 125-140 ppm. pressbooks.pub The chemical shifts of the other carbon atoms would provide further structural confirmation. The interpretation of both ¹H and ¹³C-NMR spectra can be aided by computational predictions and comparison with data from similar structures. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| H (on C2) | ~2.5 | ~35 |

| H (on C3) | ~5.7 | ~125 |

| H (on C4) | ~5.8 | ~130 |

| H (on C5) | ~2.8 | ~30 |

| H (on SH) | Variable (1-4) | - |

| H (on COOH) | Variable (10-13) | - |

| C1 (COOH) | - | ~175 |

| C2 | ~2.5 | ~35 |

| C3 | ~5.7 | ~125 |

| C4 | ~5.8 | ~130 |

| C5 | ~2.8 | ~30 |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. uobabylon.edu.iq For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=C stretch (around 1640-1680 cm⁻¹), and the S-H stretch (a weak band around 2550-2600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. uobabylon.edu.iqtechnologynetworks.com The presence of the carbon-carbon double bond and the carbonyl group in this compound would lead to π → π* and n → π* transitions, resulting in absorption in the UV region, typically below 400 nm. msu.edupsu.edu The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used. uobabylon.edu.iq

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.comingenieria-analitica.com It is particularly useful in the analysis of sulfur compounds in complex matrices like coffee, where they contribute significantly to the aroma. nih.govfoodsciencejournal.comrsc.orgresearchgate.net The process involves separating the volatile components in a gas chromatograph before they are detected and identified by a mass spectrometer.

For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized compound, and a characteristic fragmentation pattern that can be used for identification. The high resolution and sensitivity of modern GC-MS systems, such as those with time-of-flight (TOF) detectors, allow for the detection of trace amounts of sulfur compounds. researchgate.netsrainstruments.it

Table 2: Key Findings from GC-MS Analysis of Sulfur Compounds in Coffee

| Finding | Significance | Reference |

| Identification of numerous volatile sulfur compounds. | These compounds are crucial to the overall aroma profile of coffee. | chromatographyonline.comingenieria-analitica.comfoodsciencejournal.com |

| Quantitative assessment of trace sulfur compounds. | Enables the monitoring of coffee quality and the impact of storage conditions. nih.gov | researchgate.net |

| Use of 2D-GC-TOF-MS for enhanced separation. | Provides higher resolution and sensitivity for complex samples, reducing co-elution. | researchgate.netsrainstruments.it |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgnih.gov It is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex biological and food matrices. researchgate.netnih.govresearchgate.netnih.govmdpi.com

The compound would first be separated from other components in the mixture on an LC column, often a reversed-phase column. The eluent from the LC is then introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing structural information that aids in its definitive identification. nih.govacs.orgrsc.org

HPLC coupled with an Atmospheric Pressure Chemical Ionization (APCI) source is a specific type of LC-MS that is effective for the analysis of moderately polar and less polar compounds. For thiol-containing compounds, derivatization can sometimes be employed to enhance ionization efficiency and stability. researchgate.net APCI is a soft ionization technique that typically produces a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which simplifies the mass spectrum and aids in molecular weight determination. This method has been successfully used for the quantitative determination of thiol compounds in plasma. researchgate.net

Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Metabolomics

Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) has emerged as a cornerstone technique in untargeted metabolomics, offering high resolution, sensitivity, and accuracy. nih.gov This powerful platform is well-suited for the comprehensive profiling of small molecules like this compound in complex biological samples.

The UHPLC component of the system provides rapid and efficient separation of metabolites due to the use of columns with small particle sizes (typically sub-2 µm). This leads to narrower peaks and improved resolution compared to traditional HPLC. The separated analytes are then introduced into the QTOF mass spectrometer. The quadrupole acts as a mass filter, while the time-of-flight analyzer measures the mass-to-charge ratio (m/z) of ions with high precision. This high mass accuracy is critical for the confident identification of unknown compounds by enabling the determination of elemental compositions.

In metabolomics studies, UHPLC-QTOF-MS is employed to generate a global snapshot of the metabolome. mdpi.com The data acquisition is typically performed in both positive and negative ionization modes to maximize the coverage of different classes of metabolites. nih.gov The resulting data, which consists of complex chromatograms and mass spectra, is then processed using specialized software to detect, align, and identify metabolic features. Statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), is often used to identify metabolites that are significantly different between sample groups. mdpi.com

Table 1: Representative UHPLC-QTOF-MS Parameters for Metabolomics Analysis

| Parameter | Typical Setting |

| UHPLC Column | Reversed-phase C18 or similar (e.g., Acquity UPLC HSS T3) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | ESI Positive and Negative |

| Mass Analyzer | Quadrupole-Time-of-Flight (QTOF) |

| Data Acquisition | Full Scan MS and MS/MS |

This table presents typical parameters and may vary depending on the specific application and instrumentation.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Compounds

While reversed-phase liquid chromatography (RPLC) is a workhorse in many analytical laboratories, it often struggles to retain highly polar compounds like this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective solution for the analysis of such polar molecules. chromatographyonline.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. amsbiopharma.com

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. researchgate.net This allows for the effective separation of polar compounds that would otherwise elute in or near the void volume in RPLC. nih.gov

When coupled with mass spectrometry, HILIC-MS offers several advantages for the analysis of polar compounds. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced signal intensity compared to RPLC. chromatographyonline.com HILIC-MS has been successfully applied to the analysis of various polar metabolites, including amino acids, organic acids, and nucleotides. mdpi.com

Table 2: Key Features of HILIC for Polar Compound Analysis

| Feature | Description |

| Stationary Phase | Polar (e.g., silica, amide, zwitterionic) amsbiopharma.com |

| Mobile Phase | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer amsbiopharma.com |

| Retention Mechanism | Partitioning into a water-enriched layer on the stationary phase researchgate.net |

| Advantages for MS | Enhanced ionization efficiency and signal intensity for polar analytes chromatographyonline.com |

| Applications | Analysis of amino acids, organic acids, sugars, and other polar metabolites mdpi.com |

This table summarizes the key aspects of the HILIC technique.

Chromatographic Separation Techniques for Purity and Isomer Analysis

The analysis of purity and the separation of isomers are critical aspects of characterizing chemical compounds. For this compound, which contains a double bond, the potential for cis-trans (E/Z) isomerism exists. Chromatographic techniques are indispensable for resolving and quantifying these isomers.

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the primary methods used for this purpose. The choice of stationary phase and mobile phase composition is crucial for achieving the desired separation. For instance, reversed-phase columns, such as C18, are commonly employed, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid to ensure good peak shape. mdpi.comprotocols.io

In cases where standard RPLC does not provide adequate separation of isomers, other chromatographic strategies may be employed. This can include testing different stationary phase chemistries or employing alternative separation modes like supercritical fluid chromatography (SFC), which has shown promise in separating challenging isomeric compounds. nih.gov The development of a robust chromatographic method often involves a systematic optimization of parameters such as the mobile phase gradient, temperature, and flow rate to achieve baseline resolution of the isomers. nih.gov

Quantitative Analytical Methods for Concentration Determination in Research Samples

Accurate quantification of this compound in research samples is essential for understanding its biochemical role and significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high sensitivity and selectivity.

In a typical LC-MS/MS quantitative workflow, a specific precursor-to-product ion transition is monitored for the analyte of interest in multiple reaction monitoring (MRM) mode. This approach significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for low limits of detection and quantification. nottingham.ac.uk

The development of a quantitative method requires careful validation to ensure its accuracy and reliability. This includes establishing a calibration curve using standards of known concentrations, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing the method's precision and accuracy. researchgate.net The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Future Research Trajectories and Unanswered Questions Regarding 5 Sulfanylpent 3 Enoic Acid

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereoselective synthetic routes to 5-Sulfanylpent-3-enoic acid is a primary area for future investigation. While classical methods for the synthesis of sulfur-containing carboxylic acids exist, there is considerable room for improvement, particularly in the realm of green chemistry and catalysis. rsc.org

Future research should focus on:

Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry at potential chiral centers, which would be crucial for investigating its biological activity. This could involve phosphine-catalyzed asymmetric γ-addition reactions, a strategy that has been successful for the synthesis of other chiral tertiary thioethers and alcohols. rsc.org

Enzyme-Catalyzed Synthesis: Exploring the use of enzymes, such as lipases or engineered biocatalysts, for the synthesis of this compound and its derivatives. This approach offers the potential for high selectivity under mild reaction conditions. acs.org

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis. This technology can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes.

Novel Catalytic Systems: The use of magnetically recoverable catalysts could streamline the synthesis process, offering an innovative solution that combines efficiency with environmental sustainability. rsc.org Research into photoredox catalysis could also open new pathways for the formation of the C-S bond under mild conditions. acs.org

Table 1: Potential Synthetic Strategies for this compound and Related Compounds

| Synthetic Approach | Potential Advantages | Key Challenges |

| Michael Addition to Alkenoic Acids | Readily available starting materials. | Control of regioselectivity and stereoselectivity. |

| Ring-Opening of Thiolactones | Access to specific isomers. | Availability of suitable thiolactone precursors. |

| Cross-Coupling Reactions | Versatility in introducing the sulfanyl (B85325) group. | Catalyst cost and sensitivity, potential for side reactions. |

| Biocatalysis | High enantioselectivity, mild conditions. | Enzyme stability and substrate scope. |

In-depth Mechanistic Understanding of Biological Transformations

The biological fate and function of this compound are entirely unknown. Given the known roles of other sulfur-containing compounds in biological systems, this is a rich area for future research.

Key questions to be addressed include:

Metabolic Pathways: How is this compound metabolized in biological systems? Is it a substrate for known enzymes involved in sulfur metabolism, such as cysteine-conjugate β-lyases?

Interaction with Proteins: Does it interact with specific proteins? The thiol group suggests potential for covalent modification of cysteine residues in proteins, a key mechanism in cellular signaling and regulation. nih.gov

Antioxidant Properties: Could it function as an antioxidant? Thiols are known to be effective radical scavengers and can participate in redox cycling.

Signaling Roles: Does it act as a signaling molecule? Hydrogen sulfide (B99878) (H₂S), a related small sulfur-containing molecule, is now recognized as a gasotransmitter with diverse physiological roles.

Future studies will likely involve incubating this compound with cell cultures or tissue homogenates, followed by metabolomic analysis to identify transformation products.

Development of Predictive Computational Models for Reactivity and Conformation

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, guiding future experimental work.

Areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule in different environments (e.g., in solution, at an enzyme active site).

Reactivity Prediction: Modeling its reactivity towards various biological nucleophiles and electrophiles. This can help to predict potential metabolic pathways and sites of protein modification.

Spectroscopic Prediction: Calculating its expected spectroscopic signatures (e.g., NMR, IR, Raman) to aid in its identification and characterization in complex mixtures.

Docking Studies: If potential protein targets are identified, computational docking can be used to predict the binding mode and affinity of this compound.

Table 2: Key Computational Parameters for Characterizing this compound

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties. | Fundamental understanding of structure and reactivity. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions. | Insight into behavior in biological environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction mechanisms. | Elucidation of biological transformations. |

Enhancements in Analytical Methodologies for Trace Detection and Isotopic Labeling

Developing sensitive and specific analytical methods will be crucial for studying this compound in biological and environmental samples, where it is likely to be present at low concentrations.

Future research in this area should focus on:

Advanced Mass Spectrometry Techniques: Utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. The development of specific fragmentation pathways will be key for unambiguous identification. nih.gov

Derivatization Strategies: Employing derivatizing agents that react specifically with the thiol or carboxylic acid group to enhance detection by techniques such as fluorescence or gas chromatography.

Isotopic Labeling: Synthesizing isotopically labeled (e.g., with ¹³C, ²H, or ³⁴S) versions of this compound. rsc.org These can be used as internal standards for accurate quantification and as tracers to follow its metabolic fate.

Biosensors: Developing novel biosensors for the real-time detection of this compound in living systems.

Table 3: Comparison of Potential Analytical Techniques for this compound

| Analytical Technique | Principle | Potential Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of derivatized this compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass analysis. | Direct analysis in biological fluids. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Structural elucidation of the pure compound and its metabolites. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Non-invasive detection, potentially in living cells. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-sulfanylpent-3-enoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves thiol-ene coupling or nucleophilic substitution reactions. For example, reacting pent-3-enoic acid derivatives with thiol-containing reagents under controlled pH (6–8) and temperature (25–40°C) can optimize yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product. Yield discrepancies often arise from incomplete thiol activation or competing side reactions (e.g., oxidation); monitoring via TLC and NMR (δ 1.2–1.5 ppm for methylene protons) is critical .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the sulfanyl (-SH) group (δ 2.8–3.2 ppm) and the double bond (J = 10–12 Hz for trans-configuration) .

- FT-IR : Look for S-H stretch (~2550 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- Mass Spectrometry : Compare experimental m/z (e.g., [M+H]⁺ = 177.05) with theoretical values .

Q. What are the preliminary biological screening protocols for assessing this compound’s activity?

- Methodological Answer : Conduct in vitro assays such as:

- Enzyme Inhibition : Test against cysteine proteases (e.g., papain) at varying concentrations (1–100 µM) using fluorogenic substrates .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .

- Redox Activity : Measure glutathione interaction via HPLC to evaluate thiol-disulfide exchange kinetics .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to compare (E)- and (Z)-isomers’ binding affinities to enzymes like COX-2. Use crystallographic data (PDB ID: 5F1A) to validate docking poses. Experimental validation via circular dichroism (CD) can correlate configuration with activity . Contradictions in activity data may arise from solvent polarity effects on isomer stability .

Q. What experimental strategies mitigate oxidative degradation of this compound during long-term storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (0.1% BHT) or chelating agents (EDTA) to buffer solutions. Monitor degradation via LC-MS every 3 months; degradation products (e.g., sulfonic acid derivatives) appear as new peaks at retention times 8–10 min .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?